molecular formula C24H26N2O3 B186036 N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide CAS No. 5699-17-2

N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No. B186036
CAS RN: 5699-17-2
M. Wt: 390.5 g/mol
InChI Key: XHFPEWDWHRFDRC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide, also known as CTX-0294885, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have significant effects on several biological processes, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in biological processes such as cell growth and inflammation.

Biochemical And Physiological Effects

Studies have shown that N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide has several biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and the ability to reduce the production of certain cytokines that are involved in the immune response.

Advantages And Limitations For Lab Experiments

One advantage of N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for cancer research. However, one limitation of N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide, including investigating its potential as a cancer treatment, exploring its anti-inflammatory effects in the context of inflammatory diseases, and further elucidating its mechanism of action. Additionally, researchers may seek to develop more efficient synthesis methods for N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide to facilitate further research.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide involves several steps, including the reaction of 2,4-dimethoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by the reaction with 2-chloroquinoline-4-carboxylic acid. The resulting compound is then treated with acid to yield N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide.

Scientific Research Applications

N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One study found that N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide has a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment. Another study found that N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide has anti-inflammatory effects, suggesting that it may be useful in the treatment of inflammatory diseases.

properties

CAS RN

5699-17-2

Product Name

N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H26N2O3/c1-28-17-12-13-19(23(14-17)29-2)22-15-20(18-10-6-7-11-21(18)26-22)24(27)25-16-8-4-3-5-9-16/h6-7,10-16H,3-5,8-9H2,1-2H3,(H,25,27)

InChI Key

XHFPEWDWHRFDRC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4)OC

Origin of Product

United States

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